![molecular formula C11H16N4 B11898514 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- CAS No. 646056-21-5](/img/structure/B11898514.png)
1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-
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Overview
Description
1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE is a heterocyclic compound that features a spiro structure, incorporating both pyrazine and diazaspiro moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine derivatives with diazaspiro compounds in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds share the pyrazine moiety and exhibit similar pharmacological activities.
Diazaspiro Compounds: These compounds share the diazaspiro structure and are used in similar applications.
Uniqueness
1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its combination of pyrazine and diazaspiro moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spiro structure that incorporates a diazaspiro framework with a pyrazine moiety. Its chemical formula is C12H22N2O2, and it features unique steric and electronic properties that contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 226.32 g/mol |
CAS Number | 646056-21-5 |
Solubility | Moderate in DMSO |
Melting Point | Not available |
Antimicrobial Properties
Research indicates that 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study showed that treatment with the compound led to a significant decrease in cell viability in human breast cancer cell lines (MDA-MB-231) .
Case Study: Efficacy Against Trypanosomiasis
A notable case study involved the evaluation of 1,7-Diazaspiro[4.4]nonane derivatives for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The study highlighted that modifications to the compound's structure enhanced its potency and solubility, making it a promising candidate for further development as an anti-trypanosomal agent .
Table 2: Biological Activity Summary
Activity Type | Target Organism/Cell Type | Observed Effect |
---|---|---|
Antimicrobial | Staphylococcus aureus | Cell wall disruption |
Antimicrobial | Escherichia coli | Inhibition of metabolic pathways |
Anticancer | MDA-MB-231 (breast cancer) | Induction of apoptosis |
Antiparasitic | Trypanosoma brucei | Potent inhibition |
The biological activity of 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Signal Transduction Modulation : It can modulate signaling pathways associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
Properties
CAS No. |
646056-21-5 |
---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-11(3-4-13-9-11)15(7-1)10-8-12-5-6-14-10/h5-6,8,13H,1-4,7,9H2 |
InChI Key |
UTDCHRIOAZMHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C3=NC=CN=C3 |
Origin of Product |
United States |
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